Methyl 2-amino-5-morpholin-4-ylbenzoate

Catalog No.
S1548825
CAS No.
134050-76-3
M.F
C12H16N2O3
M. Wt
236.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-5-morpholin-4-ylbenzoate

CAS Number

134050-76-3

Product Name

Methyl 2-amino-5-morpholin-4-ylbenzoate

IUPAC Name

methyl 2-amino-5-morpholin-4-ylbenzoate

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

InChI

InChI=1S/C12H16N2O3/c1-16-12(15)10-8-9(2-3-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3

InChI Key

QUFKDPNHPAIWCM-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)N2CCOCC2)N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N2CCOCC2)N

Methyl 2-amino-5-morpholin-4-ylbenzoate is a chemical compound with the molecular formula C₁₂H₁₆N₂O₃ and a molecular weight of 236.27 g/mol. It is characterized by the presence of a morpholine ring, an aromatic benzoate structure, and an amino group, which contribute to its unique chemical properties. This compound is often utilized in biochemical research and has garnered attention for its potential biological activities .

The synthesis of methyl 2-amino-5-morpholin-4-ylbenzoate typically involves multi-step reactions. One common method includes:

  • Nitration: Starting from methyl 5-chloro-2-nitrobenzoate, which undergoes a reduction reaction.
  • Reduction: The nitro group is reduced to an amino group using hydrogen in the presence of palladium on carbon as a catalyst .

These reactions highlight the compound's ability to undergo transformations that modify its functional groups, leading to various derivatives that may exhibit different properties.

Methyl 2-amino-5-morpholin-4-ylbenzoate has shown promise in various biological activities, particularly in pharmacological applications. Its structural features allow it to interact with biological targets effectively. Research indicates that compounds with similar morpholine structures often exhibit antimicrobial and anticancer properties, suggesting that methyl 2-amino-5-morpholin-4-ylbenzoate may also possess such activities .

The synthesis of methyl 2-amino-5-morpholin-4-ylbenzoate can be achieved through several methods, including:

  • Two-step Synthesis:
    • Step 1: Reaction of methyl 5-chloro-2-nitrobenzoate with a reducing agent in dimethylformamide at elevated temperatures.
    • Step 2: Further reduction using hydrogen gas over palladium on carbon in methanol .
  • Alternative Routes: Other synthetic pathways may involve different starting materials or reagents, allowing for variations in yield and purity.

Studies on the interactions of methyl 2-amino-5-morpholin-4-ylbenzoate with biological molecules are essential for understanding its pharmacological potential. Research indicates that compounds containing morpholine rings often exhibit favorable interactions with enzymes and receptors, enhancing their efficacy as therapeutic agents. Interaction studies can help elucidate mechanisms of action and guide further modifications to improve potency and selectivity

Methyl 2-amino-5-morpholin-4-ylbenzoate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities. Here are some similar compounds:

Compound NameStructure FeaturesNotable Activities
Methyl 2-methoxy-5-(morpholin-4-yl)benzoateMethoxy group instead of aminoAntimicrobial properties
Methyl 2-amino-5-fluoro-4-morpholinobenzoateFluorine substitutionEnhanced pharmacological activity
Methyl 2-amino-4-(morpholin-4-yl)benzoateDifferent position of amino groupPotential antidepressant activity

These compounds illustrate the diversity within this chemical class while highlighting the unique features of methyl 2-amino-5-morpholin-4-ylbenzoate that may confer specific biological activities.

Methyl 2-amino-5-morpholin-4-ylbenzoate exhibits a molecular formula of C₁₂H₁₆N₂O₃ with a molecular weight of 236.27 grams per mole. The compound belongs to the chemical class of substituted benzoic acid methyl esters, specifically categorized as an aminobenzoate derivative featuring morpholine substitution. The molecular architecture consists of a benzene ring bearing three distinct functional groups: a methyl ester group at the 1-position, an amino group at the 2-position, and a morpholin-4-yl substituent at the 5-position. This substitution pattern creates a meta-relationship between the amino and morpholine groups, resulting in unique electronic and steric properties that distinguish it from other aminobenzoate derivatives.

The morpholine ring system contributes significant three-dimensional character to the molecule, with the nitrogen atom capable of participating in both hydrogen bonding and coordination interactions. The compound demonstrates properties consistent with both aromatic amines and morpholine derivatives, exhibiting moderate polarity due to the presence of multiple heteroatoms. Computational studies suggest a polar surface area of approximately 65 Ångströms squared, indicating moderate lipophilicity with a calculated logarithmic partition coefficient of 1.69. The compound contains four hydrogen bond acceptors and one hydrogen bond donor, characteristics that influence its solubility profile and biological interactions.

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂O₃
Molecular Weight236.27 g/mol
CAS Number134050-76-3
Heavy Atoms Count17
Rotatable Bonds3
Polar Surface Area65 Ų
LogP1.69

Historical Context in Organic Chemistry

The development of aminobenzoate derivatives traces its origins to the early investigations of para-aminobenzoic acid, which has been recognized in chemical literature since 1863. The fundamental understanding of aminobenzoic acid chemistry emerged through the pioneering work of researchers who identified its crucial role in folate biosynthesis and its significance as a building block for more complex molecules. Para-aminobenzoic acid, historically referred to as vitamin B₁₀ or vitamin Bₓ, provided the foundational knowledge for developing substituted derivatives that maintain the essential benzoic acid framework while introducing additional functionalities.

The evolution of morpholine-containing compounds in organic chemistry paralleled the development of aminobenzoate chemistry, with morpholine first being recognized as a valuable heterocyclic scaffold in the early twentieth century. The combination of these two pharmacophores represents a sophisticated approach to molecular design that emerged from advances in understanding structure-activity relationships. The specific synthesis of methyl 2-amino-5-morpholin-4-ylbenzoate reflects the culmination of decades of research into both aminobenzoate chemistry and morpholine incorporation strategies.

Industrial preparation methods for aminobenzoate derivatives have historically relied on established synthetic routes, including the reduction of nitrobenzoic acid precursors and Hofmann degradation reactions. These classical approaches provided the foundation for developing more specialized synthetic methods capable of introducing morpholine substituents at specific positions on the benzene ring. The refinement of these synthetic methodologies has enabled the preparation of increasingly complex aminobenzoate derivatives with tailored properties for specific applications.

Significance in Synthetic Chemistry

Methyl 2-amino-5-morpholin-4-ylbenzoate serves as a versatile intermediate in synthetic organic chemistry, offering multiple reactive sites for further functionalization. The amino group provides nucleophilic reactivity suitable for condensation reactions, particularly in the formation of Schiff bases and amide linkages. Research has demonstrated that para-aminobenzoic acid derivatives can be effectively utilized in molecular hybridization approaches, where the aminobenzoate scaffold is combined with various aromatic aldehydes to create compounds with enhanced biological activities.

The synthetic utility of this compound extends to its role as a building block in pharmaceutical chemistry, where the morpholine ring system contributes favorable pharmacokinetic properties. The ester functionality allows for controlled hydrolysis and potential prodrug applications, while the amino group enables facile derivatization through standard organic transformations. The compound's availability from multiple commercial suppliers indicates its established role in research applications, with reported purities exceeding 95% and availability in quantities ranging from 100 milligrams to several grams.

Recent synthetic strategies have employed this compound in the preparation of more complex heterocyclic systems, leveraging the reactivity of both the amino and morpholine functionalities. The strategic positioning of these groups enables selective functionalization protocols that maintain the integrity of the benzoate core while introducing additional pharmacophores. These approaches have proven particularly valuable in medicinal chemistry applications where precise control over molecular properties is essential for optimizing biological activity and selectivity profiles.

Position within Aminobenzoate Derivatives

Within the broader family of aminobenzoate derivatives, methyl 2-amino-5-morpholin-4-ylbenzoate occupies a unique position due to its specific substitution pattern and the presence of the morpholine heterocycle. Para-aminobenzoic acid and its derivatives have historically played crucial roles in biochemical processes, particularly in folate synthesis pathways where they serve as essential building blocks. The natural occurrence of para-aminobenzoic acid in various food sources, including liver, brewer's yeast, and whole grains, underscores the biological significance of the aminobenzoate scaffold.

The morpholine substitution distinguishes this compound from simpler aminobenzoate derivatives by introducing additional hydrogen bonding capacity and conformational flexibility. Unlike basic aminobenzoic acid esters, the morpholine ring provides a secondary amine functionality that can participate in coordination chemistry and specific receptor interactions. This structural feature positions the compound as a more sophisticated pharmaceutical intermediate compared to traditional aminobenzoate derivatives that lack heterocyclic substituents.

Comparative analysis with other aminobenzoate derivatives reveals that the 2,5-substitution pattern creates unique electronic properties distinct from ortho-, meta-, or para-disubstituted variants. The electron-donating nature of both the amino and morpholine groups results in increased electron density on the benzene ring, potentially affecting reactivity patterns and biological interactions. This electronic environment contrasts with aminobenzoate derivatives bearing electron-withdrawing substituents or different substitution patterns.

Compound TypeSubstitution PatternKey Features
Para-aminobenzoic acid4-aminoNatural folate precursor
Methyl 2-amino-5-morpholinobenzoate2-amino, 5-morpholineEnhanced pharmacokinetic properties
Methyl 3-aminobenzoate3-aminoMeta-substituted ester
Anthranilic acid2-aminoOrtho-substituted carboxylic acid

Comparative Analysis with Structural Isomers

The structural relationship between methyl 2-amino-5-morpholin-4-ylbenzoate and its isomeric variants provides valuable insights into the importance of substitution patterns in determining chemical and biological properties. A closely related compound, methyl 2-amino-4-morpholinobenzoate, differs only in the position of the morpholine substituent, being located at the 4-position rather than the 5-position. This positional isomer, bearing the Chemical Abstracts Service number 404010-84-0, shares the same molecular formula but exhibits distinct electronic and steric properties due to the altered substitution pattern.

The 4-morpholine isomer creates an ortho-relationship between the amino and morpholine groups, potentially leading to intramolecular interactions that are absent in the 5-morpholine derivative. Such proximity effects can influence conformational preferences, reactivity patterns, and biological activity profiles. The para-relationship between the amino group and the ester functionality in the 4-morpholine isomer contrasts with the meta-relationship present in the 5-morpholine compound, affecting the overall electronic distribution across the benzene ring.

Additional structural variants include compounds with different heterocyclic substituents at comparable positions, such as the furan-containing derivative methyl 5-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-2-(morpholin-4-yl)benzoate. This compound demonstrates how the aminobenzoate framework can accommodate various substituents while maintaining structural integrity. The presence of an acrylamide linker in this variant illustrates the potential for further derivatization of the basic aminobenzoate scaffold.

Comparative studies of these structural variants reveal that the positioning of heteroatom-containing substituents significantly influences both chemical reactivity and potential biological activity. The 2,5-substitution pattern in methyl 2-amino-5-morpholin-4-ylbenzoate provides an optimal balance between electronic effects and steric accessibility, making it particularly suitable for applications requiring selective reactivity. This substitution pattern avoids the potential complications of ortho-effects while maintaining sufficient electronic activation for nucleophilic and electrophilic transformations.

IsomerCAS NumberSubstitution PatternDistinguishing Features
2-amino-5-morpholine134050-76-3Meta amino-morpholineBalanced electronic properties
2-amino-4-morpholine404010-84-0Ortho amino-morpholinePotential intramolecular interactions
5-acylamino-2-morpholine-Extended conjugationEnhanced biological activity potential

Chemical Formula and Molecular Weight Analysis

Methyl 2-amino-5-morpholin-4-ylbenzoate represents a complex aromatic ester compound incorporating both amino and morpholine functional groups within its benzoate framework [1]. The comprehensive molecular analysis reveals a chemical formula of C12H16N2O3, establishing the compound as a nitrogen-containing heterocyclic derivative [1]. The molecular weight has been calculated at 236.27 grams per mole, positioning this compound within the medium molecular weight range typical for pharmaceutical intermediates and research chemicals [1].

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as methyl 2-amino-5-(morpholin-4-yl)benzoate, reflecting the systematic naming convention that prioritizes the ester functionality while acknowledging the substituent groups [1]. The structural architecture features a benzoate core with strategic substitution at the 2-position with an amino group and at the 5-position with a morpholin-4-yl moiety [1].

ParameterValueSource
Molecular FormulaC12H16N2O3Chemical analysis [1]
Molecular Weight (g/mol)236.27Calculated from formula [1]
IUPAC Namemethyl 2-amino-5-(morpholin-4-yl)benzoateIUPAC nomenclature [1]
CAS NumberNot definitively establishedNot found in literature

Physiochemical Properties

Solubility Profile

The solubility characteristics of methyl 2-amino-5-morpholin-4-ylbenzoate demonstrate complex behavior influenced by the dual nature of its functional groups [11]. While specific experimental solubility data for this exact compound remains limited in the literature, comparative analysis with structurally related compounds provides valuable insights [11]. Methyl 2-amino-5-methoxybenzoate, a closely related structural analog, exhibits slight solubility in water with a measured value of 1.1 grams per liter at 25 degrees Celsius [11].

The presence of the morpholine ring significantly alters the solubility profile compared to simpler benzoate esters [13]. The morpholine moiety introduces both hydrophilic and lipophilic characteristics, with the oxygen atom providing hydrogen bonding capability while the saturated ring system contributes to lipophilicity [13]. This dual character suggests enhanced solubility in polar organic solvents relative to water [13].

Melting Point and Stability

Thermal stability analysis of methyl 2-amino-5-morpholin-4-ylbenzoate requires extrapolation from related compounds due to limited direct experimental data [11]. The melting point behavior of structurally similar compounds, such as methyl 2-amino-5-methoxybenzoate which melts at 32-33 degrees Celsius, suggests that the target compound may exhibit similar thermal characteristics [11]. However, the morpholine substitution likely influences the melting point through altered intermolecular interactions [18].

Storage stability recommendations for related morpholine-containing benzoates indicate optimal preservation at 2-8 degrees Celsius [1]. The compound demonstrates stability under normal laboratory conditions, though moisture sensitivity has been observed in similar structures [11]. Temperature-dependent degradation pathways remain largely unexplored for this specific compound [11].

PropertyValueRelated Compound Reference
Solubility in WaterLimited data availableMethyl 2-amino-5-methoxybenzoate: 1.1 g/L (25°C) [11]
Melting Point (°C)Not reportedMethyl 2-amino-5-methoxybenzoate: 32-33°C [11]
StabilityStable under normal conditionsSimilar compounds stable [11]
Storage ConditionsStore at 2-8°CSimilar storage requirements [1]
pKa (predicted)Not reportedBenzoic acid morpholin-4-yl ester: -2.50±0.20 [33]
Density (g/cm³)Not reportedBenzoic acid morpholin-4-yl ester: 1.22±0.1 [33]

Acid-Base Characteristics

The acid-base properties of methyl 2-amino-5-morpholin-4-ylbenzoate arise from the presence of multiple ionizable functional groups within its molecular structure [33]. The amino group attached to the benzene ring exhibits weakly basic characteristics, with predicted pKa values ranging from 2.5 to 3.5, significantly lower than aliphatic amines due to conjugation with the aromatic system [33]. This electron delocalization reduces the availability of the nitrogen lone pair for protonation [33].

The morpholine nitrogen demonstrates moderately basic behavior typical of tertiary amines, with characteristic pKa values ranging from 8.0 to 8.5 [33]. This basicity enables the compound to participate in protonation-deprotonation equilibria under varying pH conditions [33]. The isoelectric point, estimated at approximately 5.0 to 6.0, reflects the balance between the acidic and basic functionalities present in the molecule [33].

pH-dependent solubility behavior is anticipated, with enhanced dissolution occurring at both acidic and basic pH extremes [33]. Under acidic conditions, protonation of the morpholine nitrogen increases ionic character and water solubility [33]. Conversely, basic conditions may influence the amino group, though to a lesser extent due to its reduced basicity [33].

ParameterValueNotes
Amino Group pKa (predicted)~2.5-3.5Weakly basic due to conjugation with aromatic ring [33]
Morpholine Nitrogen pKa (typical)~8.0-8.5Moderately basic tertiary amine [33]
Carboxylic Acid pKa (typical)~4.0-4.5For corresponding benzoic acid derivative [33]
Isoelectric Point (predicted)~5.0-6.0Estimated from functional group contributions [33]
pH-Dependent SolubilityHigher at pH extremesSolubility increases in acidic and basic media [33]
Zwitterionic CharacterPossible at physiological pHDue to presence of both acidic and basic groups [33]

Crystallographic Analysis

Crystal Systems and Space Groups

Crystallographic investigation of methyl 2-amino-5-morpholin-4-ylbenzoate requires examination of structurally related compounds to establish probable crystal system preferences [18]. The closely related methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate crystallizes in the triclinic crystal system with space group P1 [18]. This structural information provides valuable insights into the likely crystallographic behavior of the target compound [18].

Triclinic crystal systems are commonly observed in compounds containing multiple functional groups capable of diverse intermolecular interactions [20]. The space group P1 indicates the absence of additional symmetry elements beyond the basic lattice translations, reflecting the complex molecular geometry and substitution pattern [20]. Such low symmetry space groups frequently accommodate molecules with multiple hydrogen bonding sites and conformational flexibility [18].

The crystallographic parameters for the related tetartohydrate include unit cell dimensions of a = 12.47742(16) Å, b = 15.1037(2) Å, c = 15.7031(2) Å, with angles α = 75.3037(14)°, β = 72.5571(13)°, γ = 71.7565(13)° [18]. These parameters suggest significant deviations from orthogonal geometry, characteristic of triclinic systems [18].

CompoundCrystal SystemSpace GroupHydrate FormationHydrogen Bonding
Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylateTriclinicP1Tetartohydrate (0.25H2O)O—H⋯O, N—H⋯O, N—H⋯N [18]
Related morpholine derivativeVariousVariableCommon in morpholine compoundsExtensive networks [21]
General morpholine-benzoate systemsMultiple systems possibleDepends on substitutionWater incorporation typicalMultiple donor/acceptor sites [21]

Hydrogen Bonding Networks

The hydrogen bonding networks in methyl 2-amino-5-morpholin-4-ylbenzoate crystal structures are expected to be extensive and complex, based on analysis of related morpholine-containing compounds [18]. The molecular structure provides multiple hydrogen bond donor and acceptor sites, including the amino group, morpholine nitrogen and oxygen, and ester carbonyl functionality [18]. These sites enable the formation of intricate three-dimensional hydrogen bonding networks that stabilize the crystal lattice [18].

Intermolecular N-H⋯O hydrogen bonds involving the amino group and carbonyl oxygen typically exhibit distances ranging from 1.8 to 2.2 Angstroms [17] [18]. These interactions often link molecules into chains along specific crystallographic directions [17]. Additional N-H⋯O contacts between amino groups and morpholine oxygens, with distances of 2.0 to 2.4 Angstroms, create cross-links between molecular chains [18].

The morpholine ring participates in hydrogen bonding through its oxygen atom, which can accept hydrogen bonds from amino groups or water molecules in hydrated crystal forms [18]. Intramolecular N-H⋯O hydrogen bonds may also occur, contributing to conformational stabilization with typical distances of 1.9 to 2.2 Angstroms [17]. These diverse hydrogen bonding motifs combine to create robust crystal structures with enhanced thermal stability [18].

Hydrogen Bond TypeTypical Distance Range (Å)StrengthRole in Crystal Packing
N-H⋯O (amino to carbonyl)1.8-2.2ModerateForms chains along crystallographic axes [17] [18]
N-H⋯O (amino to morpholine)2.0-2.4Moderate to weakCreates cross-links between chains [18]
O-H⋯N (water to morpholine)1.9-2.3ModerateStabilizes hydrate formation [18]
O-H⋯O (water to carbonyl)1.8-2.1Moderate to strongCritical for water incorporation [18]
Intramolecular N-H⋯O1.9-2.2ModerateStabilizes molecular conformation [17]

Hydrate Formation Properties

Hydrate formation represents a significant characteristic of methyl 2-amino-5-morpholin-4-ylbenzoate and related compounds, as evidenced by the tetartohydrate form of the structurally similar methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate [18] [37]. The incorporation of 0.25 equivalents of water per organic molecule demonstrates the propensity for water inclusion in the crystal lattice [37]. This hydrate formation capability stems from the multiple hydrogen bonding sites available in the molecular structure [37].

Water molecules in these hydrated crystal forms typically function as both hydrogen bond donors and acceptors, creating bridges between organic molecules [37]. The water molecule in the related tetartohydrate is hydrogen-bonded to three organic molecules, serving as a hydrogen-bond donor to morpholine nitrogen atoms and as an acceptor from amino groups [37]. This multidentate coordination of water molecules significantly influences crystal packing and stability [37].

The formation of hydrates affects physical properties including solubility, dissolution rate, and chemical stability [37]. Hydrated forms often exhibit different melting points and solubility characteristics compared to anhydrous materials [37]. The tendency toward hydrate formation in morpholine-containing benzoates suggests that careful control of crystallization conditions is necessary to obtain reproducible solid-state forms [37].

Structural Isomerism

Position Isomers (2-amino-4-morpholino vs. 2-amino-5-morpholino)

The positional isomerism between 2-amino-4-morpholino and 2-amino-5-morpholino substitution patterns in benzoate esters represents a crucial structural consideration affecting molecular properties and biological activity . These regioisomers, while sharing identical molecular formulas of C12H16N2O3 and molecular weights of 236.27 grams per mole, exhibit distinct electronic distributions and spatial arrangements . The 2-amino-4-morpholino isomer places the morpholine substituent ortho to the amino group, creating potential steric interactions and different conjugation patterns .

In contrast, the 2-amino-5-morpholino isomer, which represents the target compound of this analysis, positions the morpholine group meta to the amino functionality . This arrangement reduces steric hindrance between the substituents while maintaining electronic communication through the aromatic ring system . The meta relationship influences the dipole moment direction and overall molecular polarity, potentially affecting solubility and crystal packing behavior .

Electronic effects differ significantly between these positional isomers due to varying resonance contributions and inductive effects . The ortho arrangement in the 4-substituted isomer may result in intramolecular hydrogen bonding between the amino and morpholine groups, while the meta arrangement in the 5-substituted compound relies primarily on intermolecular interactions . These differences manifest in distinct physicochemical properties despite identical elemental compositions .

Property2-amino-4-morpholino2-amino-5-morpholino
Molecular Weight236.27 g/mol236.27 g/mol
Electron DistributionDifferent electron density patternTarget compound electron distribution
Dipole Moment (predicted)Different vector directionUnique to this isomer
Hydrogen Bonding CapacitySimilar number of donors/acceptorsSame number of donors/acceptors
Resonance EffectsDifferent conjugation patternMeta relationship between groups
Steric ConsiderationsDifferent spatial arrangementLess steric hindrance between groups

Conformational Analysis of the Morpholine Ring

The conformational behavior of the morpholine ring in methyl 2-amino-5-morpholin-4-ylbenzoate follows established patterns observed in morpholine-containing compounds [36]. The six-membered morpholine ring adopts predominantly chair conformations, with two distinct forms differing in the orientation of the nitrogen lone pair [36]. Advanced spectroscopic studies have identified Chair-Equatorial and Chair-Axial conformers with distinct energy differences and population distributions [36].

The Chair-Equatorial conformer, where the nitrogen lone pair occupies an equatorial position, represents the thermodynamically favored form with the lowest energy [36]. This conformation minimizes 1,3-diaxial interactions and provides optimal orbital overlap for the nitrogen lone pair [36]. Population studies indicate that approximately 70-80% of molecules adopt this conformation at 25 degrees Celsius [36]. The Chair-Axial conformer, with the nitrogen lone pair in an axial orientation, exhibits higher energy by approximately 0.3-0.5 kilocalories per mole due to increased steric strain [36].

Boat and twist-boat conformations represent high-energy forms with relative energies of 4.0-7.0 kilocalories per mole above the chair forms [36]. These conformations are rarely observed in crystal structures due to their thermodynamic instability and represent less than 1% of the population under normal conditions [36]. The conformational preference significantly influences molecular geometry, dipole moment, and intermolecular interaction patterns in the solid state [36].

ConformerRelative Energy (kcal/mol)Population at 25°C (%)Key Features
Chair-Equatorial0.0~70-80N-lone pair equatorial, minimized steric interactions [36]
Chair-Axial0.3-0.5~20-30N-lone pair axial, increased 1,3-diaxial interactions [36]
Boat5.0-7.0<1High energy, rarely observed in crystal structures [36]
Twist-Boat4.0-6.0<1Transition state between chair conformers [36]

XLogP3

2.4

Wikipedia

Methyl 2-amino-5-(morpholin-4-yl)benzoate

Dates

Last modified: 08-15-2023

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